molecular formula C12H22ClNO4 B2682881 Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride CAS No. 2138535-32-5

Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride

Cat. No.: B2682881
CAS No.: 2138535-32-5
M. Wt: 279.76
InChI Key: HTEVRTCIAVJBCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride typically involves the nucleophilic ring-opening of oxazolidinones followed by esterification and hydrochloride salt formation . The key steps include:

    Nucleophilic Ring-Opening: This step involves the reaction of 3-(4-chlorophenyl)-oxazolidin-2-one with a nucleophile to form an intermediate.

    Esterification: The intermediate is then esterified using methanol in the presence of an acid catalyst to form the methyl ester.

    Hydrochloride Salt Formation: Finally, the methyl ester is treated with hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. The compound’s effects are mediated through pathways involving receptor binding and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxypiperidine: A simpler analog with similar chemical properties.

    Methyl 4-hydroxypiperidine-1-carboxylate: Another ester derivative with comparable reactivity.

Uniqueness

Methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

methyl 4-(4-hydroxypiperidin-4-yl)oxane-4-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4.ClH/c1-16-10(14)11(4-8-17-9-5-11)12(15)2-6-13-7-3-12;/h13,15H,2-9H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTEVRTCIAVJBCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C2(CCNCC2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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